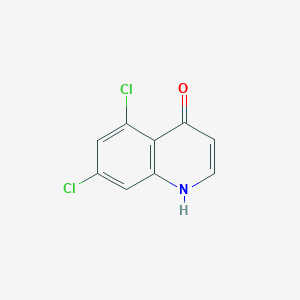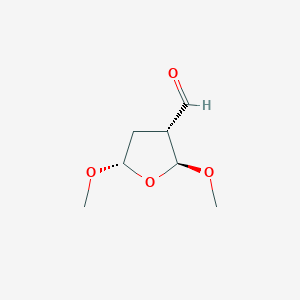
(2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde, also known as DMOC, is a chemical compound that has been widely used in scientific research. DMOC is a versatile building block for the synthesis of various organic compounds, including amino acids, peptides, and nucleosides.
作用機序
The mechanism of action of (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde is not well understood. However, it is believed that (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde acts as a reactive intermediate in the synthesis of organic compounds. (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde can undergo various reactions, such as nucleophilic addition and condensation reactions, to form new chemical bonds.
生化学的および生理学的効果
There is limited information on the biochemical and physiological effects of (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde. However, (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has been reported to be non-toxic and non-carcinogenic. (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has also been reported to be stable under various conditions, such as acidic and basic conditions.
実験室実験の利点と制限
One of the advantages of using (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde in lab experiments is its versatility as a building block for the synthesis of various organic compounds. (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde is also relatively easy to synthesize and purify. However, (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has some limitations in lab experiments. For example, (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde is hygroscopic and can absorb moisture from the air, which can affect the yield and purity of the final product. In addition, (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde can react with nucleophiles, such as amines and thiols, which can complicate the synthesis of certain organic compounds.
将来の方向性
There are several future directions for the use of (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde in scientific research. One direction is the synthesis of new amino acids and peptides using (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde as a building block. Another direction is the synthesis of new nucleosides and nucleotides using (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde. (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde can also be used in the synthesis of other organic compounds, such as carbohydrates and natural products. In addition, (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde can be used in the development of new synthetic methods for organic synthesis.
合成法
(2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde can be synthesized by the reaction of 2,5-dimethoxytetrahydrofuran with chloral hydrate in the presence of a catalytic amount of sulfuric acid. The reaction proceeds through the formation of an intermediate hemiacetal, which is then converted to (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde by dehydration. The yield of (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde can be improved by using a solvent system consisting of dichloromethane and water.
科学的研究の応用
(2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has been widely used in scientific research as a building block for the synthesis of various organic compounds. For example, (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has been used in the synthesis of amino acids, such as N-(tert-butoxycarbonyl)-L-aspartic acid and N-(tert-butoxycarbonyl)-L-glutamic acid. (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has also been used in the synthesis of peptides, such as the cyclic peptide cyclo(-D-Ala-L-Pro-L-Val-L-Leu-L-Phe-). In addition, (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has been used in the synthesis of nucleosides, such as 2'-deoxyinosine and 2'-deoxyguanosine.
特性
CAS番号 |
159551-34-5 |
|---|---|
製品名 |
(2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde |
分子式 |
C7H12O4 |
分子量 |
160.17 g/mol |
IUPAC名 |
(2S,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H12O4/c1-9-6-3-5(4-8)7(10-2)11-6/h4-7H,3H2,1-2H3/t5-,6+,7+/m1/s1 |
InChIキー |
QMIGEDXMDGEZSR-VQVTYTSYSA-N |
異性体SMILES |
CO[C@@H]1C[C@@H]([C@H](O1)OC)C=O |
SMILES |
COC1CC(C(O1)OC)C=O |
正規SMILES |
COC1CC(C(O1)OC)C=O |
同義語 |
3-Furancarboxaldehyde, tetrahydro-2,5-dimethoxy-, [2S-(2alpha,3beta,5beta)]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




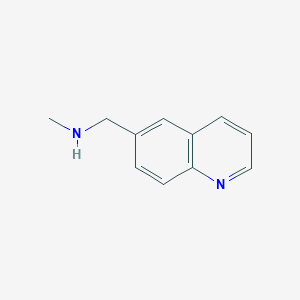
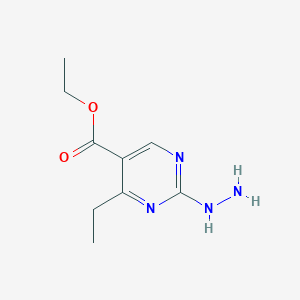

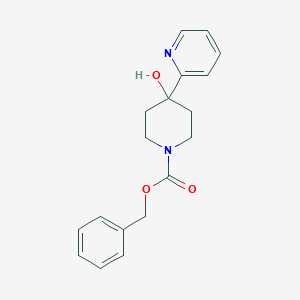

![5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole](/img/structure/B67244.png)


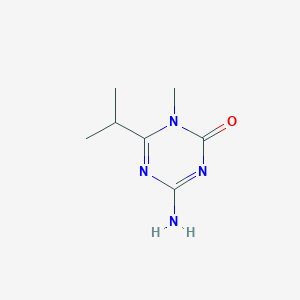

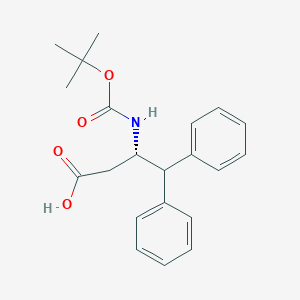
![1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B67263.png)
